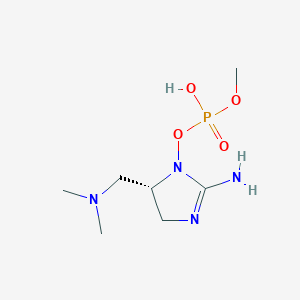
Anatoxin a(s)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anatoxin a(s) is a monoalkyl phosphate.
Anatoxin a(s) is a natural product found in Sphaerospermopsis torques-reginae with data available.
Aplicaciones Científicas De Investigación
Medicinal Research Applications
Anatoxin-a(s) serves as a valuable pharmacological tool in the study of diseases associated with low acetylcholine levels. Its role as a nAChR agonist allows researchers to investigate conditions such as:
- Alzheimer's Disease : Studies have indicated that anatoxin-a can help elucidate mechanisms underlying cholinergic dysfunction in Alzheimer's disease, potentially guiding therapeutic strategies .
- Myasthenia Gravis : The compound's effects on neuromuscular transmission provide insights into the pathophysiology of myasthenia gravis, a condition characterized by weakness in skeletal muscles .
- Muscular Dystrophy : Research involving anatoxin-a has contributed to understanding the neuromuscular junction's function in muscular dystrophies, aiding in the development of targeted treatments .
Case Study: Neuropharmacological Investigations
A study by Thomas et al. (1993) demonstrated that anatoxin-a could induce depolarization and desensitization of nAChRs in various animal models, highlighting its potential use in neuropharmacological research .
Environmental Monitoring and Public Health
The presence of anatoxin-a(s) in freshwater systems poses significant health risks. As a result, monitoring programs have been established to detect this toxin in water supplies.
- Harmful Algal Blooms (HABs) : Recent projects aim to expand monitoring methods for detecting anatoxin-a and its congeners in algal blooms. This is crucial for public health, especially following incidents like the Toledo water crisis in 2014, which raised awareness about cyanotoxins .
- Regulatory Frameworks : Various states have implemented robust monitoring programs focused on cyanotoxins, including anatoxin-a(s), to ensure safe drinking water and protect ecosystems .
Case Study: Monitoring Initiatives
The National Oceanic and Atmospheric Administration (NOAA) has initiated projects to enhance detection methods for anatoxin-a(s), facilitating broader adoption across federal and state laboratories to mitigate risks associated with cyanobacterial blooms .
Toxicological Research
Anatoxin-a(s) is extensively studied for its toxicological effects on various biological systems. Its classification as a neurotoxin underscores the need for ongoing research into its mechanisms of action and potential health impacts.
- Cellular Toxicity : In vitro studies have shown that anatoxin-a(s) can induce significant cytotoxic effects in human cell lines, particularly affecting neuronal cells and leading to symptoms such as ataxia and respiratory distress .
- Ecotoxicological Assessments : Research has focused on the ecological impacts of freshwater algal blooms containing anatoxin-a(s), assessing their effects on water quality and biodiversity .
Case Study: Cytotoxicity Studies
Recent investigations have highlighted the cytotoxic effects of anatoxin-a(s) on human keratinocytes, revealing a decrease in cell proliferation and increased cell death under prolonged exposure conditions .
Propiedades
Número CAS |
103170-78-1 |
|---|---|
Fórmula molecular |
C7H17N4O4P |
Peso molecular |
252.21 g/mol |
Nombre IUPAC |
[(5S)-2-amino-5-[(dimethylamino)methyl]-4,5-dihydroimidazol-1-yl] methyl hydrogen phosphate |
InChI |
InChI=1S/C7H17N4O4P/c1-10(2)5-6-4-9-7(8)11(6)15-16(12,13)14-3/h6H,4-5H2,1-3H3,(H2,8,9)(H,12,13)/t6-/m1/s1 |
Clave InChI |
FYXHGVMFJYHPFX-ZCFIWIBFSA-N |
SMILES |
CN(C)CC1CN=C(N1OP(=O)(O)OC)N |
SMILES isomérico |
CN(C)C[C@H]1CN=C(N1OP(=O)(O)OC)N |
SMILES canónico |
CN(C)CC1CN=C(N1OP(=O)(O)OC)N |
Sinónimos |
ANATOXIN-A(S) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















